![molecular formula C18H10F3NO3S2 B1222556 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone](/img/structure/B1222556.png)

5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

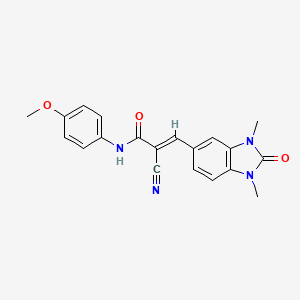

CFTRinh 172 est un inhibiteur hautement puissant et sélectif du canal chlorure régulateur de la conductance transmembranaire de la fibrose kystique (CFTR). Ce composé est largement utilisé dans la recherche scientifique pour étudier la fonction du canal CFTR et son rôle dans diverses maladies, y compris la fibrose kystique, la diarrhée sécrétoire et la maladie polykystique rénale autosomique dominante .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : CFTRinh 172 est synthétisé par un procédé chimique en plusieurs étapes. Les étapes clés impliquent la formation d'un cycle thiazolidinone et l'introduction d'un groupe trifluorométhyle. La voie de synthèse comprend généralement les étapes suivantes :

- Formation du cycle thiazolidinone par réaction d'une amine appropriée avec un composé carbonylé.

- Introduction du groupe trifluorométhyle par une réaction de substitution nucléophile.

- Purification et cristallisation finales pour obtenir le composé pur .

Méthodes de production industrielle : La production industrielle de CFTRinh 172 implique la mise à l'échelle du processus de synthèse en laboratoire. Les principaux points à prendre en compte comprennent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la garantie que le processus est rentable et respectueux de l'environnement. Le composé est généralement produit en gros lots et soumis à des mesures rigoureuses de contrôle qualité pour garantir sa cohérence .

Analyse Des Réactions Chimiques

Types de réactions : CFTRinh 172 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le groupe trifluorométhyle et le cycle thiazolidinone. Ces réactions peuvent être utilisées pour modifier le composé à diverses fins de recherche .

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols. Les conditions réactionnelles impliquent généralement des températures douces et des solvants tels que le diméthylsulfoxyde (DMSO).

Oxydation et réduction : Bien que CFTRinh 172 ne soit pas couramment soumis à une oxydation ou à une réduction, ces réactions peuvent être effectuées à l'aide de réactifs standard tels que le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire des dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité du composé .

4. Applications de la recherche scientifique

CFTRinh 172 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé pour étudier la structure et la fonction du canal chlorure CFTR et son rôle dans le transport des ions.

Biologie : Utilisé en biologie cellulaire pour étudier les effets de l'inhibition du CFTR sur les processus cellulaires tels que la sécrétion des liquides et l'équilibre ionique.

Médecine : Exploré comme agent thérapeutique potentiel pour des maladies telles que la fibrose kystique, la diarrhée sécrétoire et la maladie polykystique rénale autosomique dominante.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'essais pour mesurer l'activité du CFTR et cribler les modulateurs potentiels du CFTR .

5. Mécanisme d'action

CFTRinh 172 exerce ses effets en se liant au canal chlorure CFTR et en inhibant sa fonction. Le composé se lie à l'intérieur du pore près de l'hélice transmembranaire 8, un élément structurel essentiel qui relie l'hydrolyse de l'adénosine triphosphate à l'ouverture du canal. Cette liaison stabilise une conformation dans laquelle le filtre de sélectivité des chlorures est effondré, bloquant le pore du côté extracellulaire de la membrane. Cette double fonctionnalité en tant que bloqueur de pore et modulateur d'ouverture distingue CFTRinh 172 des inhibiteurs typiques des canaux ioniques .

Applications De Recherche Scientifique

CFTRinh 172 has a wide range of scientific research applications:

Chemistry: Used to study the structure and function of the CFTR chloride channel and its role in ion transport.

Biology: Employed in cell biology to investigate the effects of CFTR inhibition on cellular processes such as fluid secretion and ion balance.

Medicine: Explored as a potential therapeutic agent for diseases like cystic fibrosis, secretory diarrhea, and autosomal dominant polycystic kidney disease.

Industry: Utilized in the development of diagnostic tools and assays to measure CFTR activity and screen for potential CFTR modulators .

Mécanisme D'action

CFTRinh 172 exerts its effects by binding to the CFTR chloride channel and inhibiting its function. The compound binds inside the pore near transmembrane helix 8, a critical structural element that links adenosine triphosphate hydrolysis with channel gating. This binding stabilizes a conformation in which the chloride selectivity filter is collapsed, blocking the pore from the extracellular side of the membrane. This dual functionality as both a pore blocker and gating modulator sets CFTRinh 172 apart from typical ion channel inhibitors .

Comparaison Avec Des Composés Similaires

CFTRinh 172 est unique dans son double rôle inhibiteur en tant que bloqueur de pore et modulateur d'ouverture. Des composés similaires comprennent :

Dérivés de la thiazolidinone : D'autres composés à base de thiazolidinone qui inhibent le CFTR mais peuvent avoir des degrés de puissance et de sélectivité variables.

La spécificité et l'efficacité de CFTRinh 172 pour inhiber le CFTR en font un outil précieux dans la recherche scientifique et un candidat thérapeutique potentiel pour diverses maladies .

Propriétés

Formule moléculaire |

C18H10F3NO3S2 |

|---|---|

Poids moléculaire |

409.4 g/mol |

Nom IUPAC |

4-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

InChI |

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25)/b14-8+ |

Clé InChI |

JIMHYXZZCWVCMI-RIYZIHGNSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/SC2=S)C(F)(F)F |

SMILES canonique |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

3-((3-trifluoromethyl)phenyl)-5-((3-carboxyphenyl)methylene)-2-thioxo-4-thiazolidinone CFTR(inh)-172 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole](/img/structure/B1222482.png)

![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1222484.png)

![5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1222485.png)

![1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone](/img/structure/B1222486.png)

![2-[[3-[(4-fluorophenyl)methyl]-4-oxo-2-quinazolinyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1222490.png)

![2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide](/img/structure/B1222494.png)